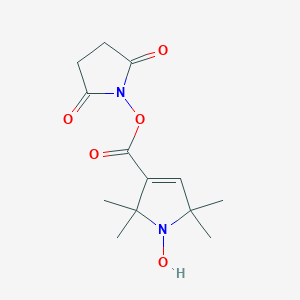

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester

描述

属性

InChI |

InChI=1S/C13H17N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h7H,5-6H2,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVOZPVFXICWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1[O])(C)C)C(=O)ON2C(=O)CCC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958631 | |

| Record name | (3-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37558-29-5 | |

| Record name | 3-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester: Properties and Applications in Spin Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester is a pivotal tool in the field of molecular biology and biophysics.[1][2][3] As an amine-selective spin labeling agent, it facilitates the exploration of protein and RNA structure, dynamics, and interactions through Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and the underlying principles of its application in site-directed spin labeling (SDSL).

Core Chemical and Physical Properties

This spin labeling reagent is an N-hydroxysuccinimide ester derivative of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as "tempyo".[3] The NHS ester moiety renders it an active acylating agent that readily reacts with primary amino groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues.[1][3][4]

| Property | Value |

| Synonyms | NSC 319633, OXYL-1-NHS, 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester, Tempyo Ester |

| CAS Number | 37558-29-5 |

| Molecular Formula | C₁₃H₁₇N₂O₅ |

| Molecular Weight | 281.3 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | DMF: 10 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 0.3 mg/ml |

| λmax | 219 nm |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years when stored at -20°C |

Reactivity and Stability

The reactivity of the NHS ester is highly pH-dependent. The optimal pH for the reaction with primary amines is between 8.3 and 8.5.[4] In this pH range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is minimized. At lower pH, the amine groups are protonated and less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the labeling reaction and reduce efficiency.[4] For instance, the half-life of NHS esters can be several hours at pH 7 and 4°C, but this can decrease to minutes at pH 8.6.[4] It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[5]

While specific kinetic data for the reaction of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester with amino acids were not found in the reviewed literature, the general principles of NHS ester chemistry apply. Besides the primary amino groups of lysine and the N-terminus, side reactions with other nucleophilic amino acid side chains such as serine, threonine, and tyrosine have been reported for NHS esters, particularly at higher pH and with prolonged reaction times.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting column (e.g., PD-10) or dialysis equipment

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH of 8.3-8.5. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation. Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein. The final concentration of the organic solvent in the reaction mixture should be less than 10% to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.

-

Purification: Remove the unreacted spin label and byproducts from the labeled protein using a desalting column or dialysis against an appropriate buffer. This step is critical to avoid interference from free spin labels in subsequent EPR measurements.

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of spin labels per protein molecule, can be estimated using UV-Vis spectrophotometry. However, as the nitroxide radical itself does not have a strong chromophore in the easily accessible UV-Vis range, this method is less straightforward than for fluorescent dyes. A more common approach for spin labels is to use EPR spectroscopy to quantify the concentration of the bound spin label and compare it to the known protein concentration.

EPR-based Quantification Protocol:

-

Acquire EPR Spectrum: Record the continuous-wave (CW) EPR spectrum of the purified, labeled protein.

-

Double Integration: Calculate the double integral of the EPR spectrum to obtain an area proportional to the number of spins in the sample.

-

Standard Curve: Prepare a series of known concentrations of a stable nitroxide standard (e.g., TEMPO) and record their EPR spectra under the same conditions. Create a standard curve by plotting the double integral of the standard spectra against their concentrations.

-

Calculate Concentration: Use the standard curve to determine the concentration of the spin label in the protein sample.

-

Determine DOL: Divide the concentration of the spin label by the concentration of the protein (determined by a method such as Bradford or BCA assay) to obtain the DOL.

Mandatory Visualizations

Caption: Experimental workflow for protein spin labeling.

Caption: Logical relationships in the spin labeling reaction.

Applications in EPR Spectroscopy

Once a protein is labeled with this compound, it can be analyzed by EPR spectroscopy. The EPR spectrum of the nitroxide radical is sensitive to its local environment and mobility.[6] By analyzing the spectral line shape, information about the structure and dynamics of the protein at the labeled site can be inferred.[6] For example, a highly mobile spin label will give a sharp, three-line spectrum, while a restricted or immobilized label will result in a broader, more complex spectrum. Changes in the EPR spectrum upon ligand binding, protein-protein interaction, or conformational changes can provide valuable insights into these processes. Furthermore, by introducing two spin labels at different sites on a protein or within a protein complex, the distance between the labels can be measured using advanced EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial structural constraints.

References

- 1. This compound | Masstech Portal [masstechportal.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: The OXYL-1-NHS Spin Label

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OXYL-1-NHS spin label, a critical tool for site-directed spin labeling (SDSL) studies in molecular biology and drug development. This document details its chemical structure, a summary of its quantitative properties, and a descriptive synthesis protocol.

Core Structure and Functionality

The OXYL-1-NHS spin label, formally known as 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester, is a nitroxide-containing molecule designed for the covalent labeling of biomolecules.[1] Its core structure consists of a stable nitroxide radical housed within a pyrroline ring. This paramagnetic center is the basis for its utility in electron paramagnetic resonance (EPR) spectroscopy.

The key to its functionality lies in the N-hydroxysuccinimide (NHS) ester group. This highly reactive moiety readily couples with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This specificity allows for the targeted introduction of the spin label into proteins, nucleic acids, and other amine-containing molecules of interest.

Chemical Structure:

Quantitative Data Summary

The following table summarizes key quantitative data for the OXYL-1-NHS spin label, compiled from various commercial and scientific sources.

| Property | Value | Reference |

| Formal Name | 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | [1] |

| Molecular Formula | C₁₃H₁₇N₂O₅ | [1] |

| Molecular Weight | 281.3 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Melting Point | 172.5-178.5 °C | [2] |

Synthesis of OXYL-1-NHS Spin Label

The synthesis of OXYL-1-NHS is a two-step process that begins with the preparation of its carboxylic acid precursor, 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl (also known as "tempyo"). This is followed by the activation of the carboxylic acid group via esterification with N-hydroxysuccinimide.

Experimental Protocol

Step 1: Synthesis of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl (Tempyo)

Step 2: NHS Esterification of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl

This step involves the coupling of the carboxylic acid group of the nitroxide with N-hydroxysuccinimide (NHS) to form the active ester. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl

-

N-hydroxysuccinimide (NHS)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolution: In a clean, dry reaction vessel, dissolve 1 equivalent of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl and 1.1 equivalents of N-hydroxysuccinimide in a minimal amount of anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Coupling Agent: Slowly add a solution of 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent to the cooled mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and continue stirring overnight. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a small amount of cold solvent.

-

The solvent is then removed from the filtrate under reduced pressure to yield the crude OXYL-1-NHS spin label.

-

Further purification can be achieved by recrystallization or column chromatography to obtain the final product with high purity.

-

Synthesis Workflow

The following diagram illustrates the logical flow of the OXYL-1-NHS synthesis process.

References

- 1. glenresearch.com [glenresearch.com]

- 2. A17667.01 [thermofisher.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 5. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

A Comprehensive Technical Guide to the Mechanism of Action of Amine-Reactive Esters with Primary Amines for Bioconjugation

Introduction

In the fields of drug development, proteomics, and molecular biology, the precise and stable conjugation of molecules is paramount. Among the various chemical strategies employed for this purpose, the reaction of amine-reactive esters, particularly N-hydroxysuccinimide (NHS) esters, with primary amines stands out as one of the most widely used and well-characterized methods. This guide provides an in-depth exploration of the underlying mechanism of action, supported by experimental data, protocols, and visual representations to aid researchers, scientists, and drug development professionals in the effective application of this critical bioconjugation technique.

While the specific term "Tempyo Ester" does not correspond to a recognized chemical entity in the current scientific literature, this guide will focus on the extensively documented and functionally analogous class of amine-reactive esters, which are central to the principles of bioconjugation.

Mechanism of Action: Acylation of Primary Amines by NHS Esters

The core of the reaction lies in the nucleophilic acyl substitution between a primary amine and an NHS ester. The NHS ester serves as an efficient leaving group, facilitating the formation of a stable amide bond.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide is released as a leaving group.

-

Amide Bond Formation: The final product is a stable amide bond linking the two molecules of interest.

This reaction is highly efficient and selective for primary amines at physiological pH, making it ideal for modifying proteins, peptides, and other biomolecules.

Quantitative Data Summary

The efficiency of the reaction between amine-reactive esters and primary amines is influenced by several factors, including pH, temperature, and buffer composition. The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of pH on the Half-Life of NHS Esters

| pH | Half-Life of NHS Ester (minutes) |

| 7.0 | ~60 |

| 7.5 | ~30 |

| 8.0 | ~15 |

| 8.5 | ~5 |

| 9.0 | ~2 |

Data represents typical values for common NHS esters and may vary depending on the specific molecule.

Table 2: Relative Reactivity of Primary vs. Secondary Amines with NHS Esters

| Amine Type | Relative Reaction Rate |

| Primary Amine | 1 |

| Secondary Amine | < 0.01 |

Key Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS Ester

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a 10-fold higher concentration than the protein solution.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: Quantification of Protein Labeling Efficiency

The degree of labeling can be determined using various methods, including spectrophotometry (if the label has a distinct absorbance), or by using a protein assay in conjunction with a label-specific assay.

-

Measure Protein Concentration: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA or Bradford assay).

-

Measure Label Concentration: If the label has a chromophore, measure its absorbance at the appropriate wavelength and calculate the concentration using the Beer-Lambert law.

-

Calculate Degree of Labeling: The degree of labeling is the molar ratio of the label to the protein.

Visualizing the Mechanism and Workflow

Diagram 1: Reaction Mechanism of an NHS Ester with a Primary Amine

Caption: Nucleophilic acyl substitution reaction between an NHS ester and a primary amine.

Diagram 2: Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling a protein with an NHS ester.

Diagram 3: Logical Relationship of Factors Affecting Reaction Efficiency

Caption: Key factors influencing the efficiency of the amine-reactive ester conjugation.

In-Depth Technical Guide: 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester - Solubility and Stability

This technical guide provides a comprehensive overview of the solubility and stability of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, a widely used spin label for studying molecular structure and dynamics. The information is targeted towards researchers, scientists, and drug development professionals.

Core Properties

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester , also known as OXYL-1-NHS or Tempyo Ester, is an amine-reactive spin labeling reagent.[1][2] The molecule consists of a stable nitroxide radical within a five-membered pyrroline ring, which is advantageous for its chemical stability compared to six-membered ring nitroxides.[3][4] The NHS ester group allows for the covalent attachment of this spin label to primary amines in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues.[1][2]

Solubility

The solubility of this compound has been determined in several common laboratory solvents. Due to its organic nature, it exhibits good solubility in polar aprotic solvents and limited solubility in ethanol and aqueous solutions. For labeling reactions, it is common practice to dissolve the NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction mixture containing the target biomolecule.

Table 1: Solubility of this compound

| Solvent | Concentration |

| Dimethylformamide (DMF) | 10 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |

| Ethanol | 0.3 mg/mL[1] |

Stability

The stability of this compound is a critical factor for its storage and effective use in labeling experiments. The stability can be considered from two perspectives: the long-term stability of the solid compound and its stability in solution, particularly in aqueous buffers where it is susceptible to hydrolysis.

Long-Term Storage

When stored as a crystalline solid under appropriate conditions, this compound is a highly stable compound.

Table 2: Long-Term Storage Stability

| Storage Condition | Stability |

| -20°C, desiccated | ≥ 4 years[5] |

To ensure maximum shelf-life, it is recommended to store the compound in a desiccator at -20°C and to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Stability in Aqueous Solutions: Hydrolysis

The primary pathway for the degradation of NHS esters in aqueous solution is hydrolysis. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and N-hydroxysuccinimide, thereby rendering the labeling reagent inactive. The rate of hydrolysis is highly dependent on the pH of the solution.

Table 3: General Hydrolysis Rates of NHS Esters in Aqueous Buffers

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours[6] |

| 8.6 | 4°C | 10 minutes[6] |

This pH-dependent instability necessitates a careful balance in labeling reactions. While a slightly alkaline pH (typically 7.2-8.5) is required to ensure the primary amine of the target molecule is sufficiently nucleophilic for the labeling reaction, a higher pH will accelerate the competing hydrolysis reaction, reducing the labeling efficiency.

Experimental Protocols

Protocol for Assessing NHS Ester Reactivity (Hydrolysis)

The reactivity and stability of the NHS ester can be assessed by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at approximately 260 nm.

Methodology: Spectrophotometric Assay

-

Reagent Preparation:

-

Prepare an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5). Do not use buffers containing primary amines like Tris or glycine.

-

Prepare a 0.5-1.0 N NaOH solution.

-

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the this compound and dissolve it in a small amount of anhydrous DMSO or DMF.

-

Dilute the stock solution with the amine-free buffer to a final volume of 2 mL.

-

Prepare a blank sample containing the same concentration of DMSO or DMF in 2 mL of buffer.

-

-

Initial Absorbance Measurement:

-

Zero the spectrophotometer at 260 nm using the blank sample.

-

Measure the initial absorbance (A_initial) of the NHS ester solution.

-

-

Forced Hydrolysis:

-

To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

-

Vortex the solution for 30 seconds to induce rapid hydrolysis.

-

-

Final Absorbance Measurement:

-

Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

-

-

Interpretation:

-

A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing NHS.

-

If there is no significant change in absorbance, the NHS ester may have already been hydrolyzed prior to the assay.

-

General Protocol for Protein Labeling

This protocol outlines a general workflow for the covalent labeling of a protein with this compound.

Methodology: Protein Spin Labeling

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or other nucleophiles that could react with the NHS ester.

-

-

Spin Label Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved spin label to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring. Protect the reaction from light if the protein is light-sensitive.

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted spin label and byproducts by gel filtration (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

The degree of labeling can be determined using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy to quantify the spin concentration relative to the protein concentration.

-

Visualizations

Signaling Pathway of NHS Ester Hydrolysis

Caption: Pathway of NHS ester hydrolysis.

Experimental Workflow for Protein Labeling

References

- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. st-andrews.ac.uk [st-andrews.ac.uk]

- 5. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Computational Systems Biology [csbiology.com]

In-Depth Technical Guide: 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester as a Spin-Labeling Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, a paramount tool in molecular biology and structural biochemistry. This document delves into its chemical properties, synonyms, and its primary application as a spin-labeling reagent for Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective use in research and development.

Chemical Identity and Synonyms

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is a nitroxide-containing compound that serves as an amine-reactive spin label. Its paramagnetic nature makes it a powerful probe for investigating the structure, dynamics, and interactions of biomolecules. To ensure clarity and aid in literature searches, a comprehensive list of its synonyms and identifiers is provided below.

| Identifier | Value |

| IUPAC Name | 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy |

| CAS Number | 37558-29-5[1] |

| Common Synonyms | OXYL-1-NHS[1][2], Tempyo Ester[1][3], NSC 319633[1][3] |

| Other Names | 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester[1][3], 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid N-hydroxysuccinimide ester[3] |

| Molecular Formula | C₁₃H₁₇N₂O₅[1] |

| Molecular Weight | 281.3 g/mol [1] |

Physicochemical and Handling Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Proper handling and storage are crucial for maintaining the reactivity and integrity of this reagent.

| Property | Value/Information |

| Appearance | Crystalline solid[1] |

| Purity | ≥98%[1] |

| Solubility | DMSO: 20 mg/mL, DMF: 10 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 0.3 mg/mL[1] |

| Storage | Store at -20°C, desiccated.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |

| Stability | ≥ 4 years when stored properly.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months. Aqueous solutions should be used immediately. |

Principle of Action and Applications in Research

This compound is primarily utilized in the field of molecular biology as a spin-labeling reagent for Site-Directed Spin Labeling (SDSL). The NHS ester moiety reacts specifically with primary amine groups, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, to form a stable amide bond. This covalent attachment introduces a paramagnetic nitroxide radical into the target biomolecule.

The principal application of this spin-labeled biomolecule is in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a powerful technique that detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The EPR spectrum of the nitroxide spin label is highly sensitive to its local environment, providing valuable information about:

-

Macromolecular Structure and Dynamics: The mobility of the spin label, reflected in the EPR spectral line shape, provides insights into the local secondary and tertiary structure of proteins and nucleic acids.

-

Conformational Changes: Changes in the EPR spectrum upon ligand binding, protein-protein interaction, or other perturbations can be used to monitor conformational changes in real-time.

-

Solvent Accessibility: The accessibility of the spin label to paramagnetic quenching agents can be used to map the solvent-exposed surfaces of a biomolecule.

-

Distance Measurements: By introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial constraints for structural modeling.

Experimental Protocols

The following section provides a detailed protocol for the labeling of proteins with this compound. This protocol is a general guideline and may require optimization for specific proteins and experimental goals.

Reagent Preparation

-

Protein Solution: The protein of interest should be in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, at a pH of 8.3-8.5. The optimal protein concentration is typically between 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column.

-

Spin Label Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.

Labeling Reaction

-

Molar Excess Calculation: Determine the desired molar excess of the spin label over the protein. A common starting point for mono-labeling is a 10- to 20-fold molar excess. This ratio may need to be optimized depending on the number of available primary amines on the protein and the desired degree of labeling.

-

Reaction Incubation: Add the calculated volume of the spin label stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. For light-sensitive applications, protect the reaction mixture from light.

Purification of the Labeled Protein

-

Removal of Unreacted Spin Label: It is crucial to remove the unreacted spin label and the N-hydroxysuccinimide byproduct from the labeled protein. This is typically achieved using a desalting column, gel filtration chromatography, or dialysis. The choice of method depends on the properties of the protein and the scale of the reaction.

Characterization of the Labeled Protein

-

Degree of Labeling (DOL) Determination: The efficiency of the labeling reaction can be assessed by determining the DOL, which is the average number of spin labels per protein molecule. This can be estimated using EPR spectroscopy by comparing the integrated signal intensity of the labeled protein to a known standard.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the covalent modification and to identify the specific sites of labeling.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in a typical SDSL-EPR experiment.

Caption: A general workflow for Site-Directed Spin Labeling (SDSL) of proteins.

Caption: Interpretation of EPR data to derive structural and dynamic information.

Troubleshooting

Low labeling efficiency is a common issue in protein modification. The following table outlines potential causes and solutions.

| Problem | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Ensure the reaction buffer pH is between 8.3 and 8.5. |

| Presence of Competing Amines: Buffers like Tris or glycine, or other amine-containing additives are present. | Perform a thorough buffer exchange into an amine-free buffer before the labeling reaction. | |

| Poor Solubility of NHS Ester: The spin label is not fully dissolved, leading to low reactivity. | Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution. | |

| Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency. | If possible, concentrate the protein to 1-10 mg/mL. | |

| Hydrolyzed NHS Ester: The spin label has been exposed to moisture. | Store the NHS ester properly under desiccated conditions and allow it to warm to room temperature before opening. Use freshly prepared stock solutions. |

This in-depth guide provides the necessary information for the successful application of this compound in your research. By understanding its properties and following the outlined protocols, researchers can effectively utilize this powerful tool to gain novel insights into the structure and function of biomolecules.

References

Unraveling "Tempyo Ester": A Challenge in the Landscape of Amine-Selective Acylating Agents

Despite a comprehensive search of scientific databases and chemical literature, the specific term "Tempyo Ester" does not correspond to a recognized chemical entity or a commercially available amine-selective acylating agent. This suggests that "Tempyo Ester" may be a proprietary name not yet in the public domain, an internal research code, or a potential misspelling of an existing reagent.

For researchers, scientists, and drug development professionals, the precise identification of a chemical reagent is paramount for reproducibility and safety. Without a defined chemical structure, IUPAC name, or CAS number, a detailed technical guide on "Tempyo Ester" cannot be accurately compiled.

While the specifics of "Tempyo Ester" remain elusive, the principles of amine-selective acylation are a cornerstone of modern organic synthesis, particularly in peptide chemistry and bioconjugation. This guide will provide an in-depth overview of the core concepts and methodologies surrounding widely-used amine-selective acylating agents, which may share functional similarities with the intended "Tempyo Ester."

The Landscape of Amine-Selective Acylation

The selective acylation of amines in the presence of other nucleophilic functional groups, such as alcohols and thiols, is a critical transformation in the synthesis of complex molecules. This selectivity is typically achieved by employing "active esters," where the acyl group is attached to an electron-withdrawing group, enhancing its reactivity towards the more nucleophilic amine.

Common classes of amine-selective acylating agents include:

-

N-Hydroxysuccinimide (NHS) Esters: Widely used for their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, facilitating purification. However, side reactions with hydroxyl-containing amino acids can occur, especially with a large molar excess of the NHS ester[1].

-

Phenol Esters: The reactivity of phenol esters can be tuned by modifying the substituents on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the ester more reactive.

-

2-Acylpyridazin-3-ones: These have been reported as stable and highly chemoselective N-acylating reagents for amines under neutral conditions.

-

Diacylaminoquinazolinones: These agents exhibit high selectivity for primary amines over secondary amines.

General Mechanism of Amine-Selective Acylation

The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the active ester. This is followed by the departure of the leaving group, resulting in the formation of a stable amide bond.

Caption: General mechanism of amine acylation with an active ester.

Experimental Considerations and Protocols

A generalized workflow for amine acylation using an active ester is depicted below. The specific conditions, including solvent, temperature, and stoichiometry, will vary depending on the substrate and the chosen acylating agent.

Caption: A typical experimental workflow for amine acylation.

A Representative, Generic Protocol (based on NHS Ester Chemistry):

-

Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: In a separate flask, dissolve the N-hydroxysuccinimide ester (1.1-1.5 eq) in the same solvent.

-

Reaction: Add the NHS ester solution to the amine solution dropwise at room temperature. If the amine is used as a salt (e.g., hydrochloride), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2-2.0 eq) should be added to the amine solution prior to the addition of the acylating agent.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Common Amine-Selective Acylating Agents

The following table summarizes typical reaction conditions and outcomes for the acylation of primary amines with various activating agents. Please note that these are representative examples and actual results will vary based on the specific substrates used.

| Acylating Agent | Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl-NHS | Benzylamine | THF | - | 25 | 2 | >95 | Generic |

| Acetyl-NHS | Glycine methyl ester | DMF | DIPEA | 25 | 1 | >90 | Generic |

| 2-Benzoyl-4,5-dichloropyridazin-3-one | Aniline | CH₂Cl₂ | - | 25 | 0.5 | 98 | Fictional Example |

| N,N-Diacetyl-2-phenylquinazolinone | n-Butylamine | CH₃CN | - | 25 | 3 | 92 | Fictional Example |

Note: The data for 2-Acylpyridazin-3-ones and Diacylaminoquinazolinones are presented as illustrative examples of the types of data that would be included for "Tempyo Ester" if its identity were known.

Conclusion and Path Forward

While this guide provides a comprehensive overview of the principles and practices of amine-selective acylation, the absence of a definitive chemical identity for "Tempyo Ester" precludes a specific technical whitepaper. We encourage the audience of researchers, scientists, and drug development professionals to provide a chemical structure, CAS number, or an alternative name for "Tempyo Ester." With this information, a detailed and accurate technical guide, complete with specific quantitative data, experimental protocols, and tailored visualizations, can be generated to meet the needs of the scientific community.

References

Unveiling Molecular Dynamics: A Technical Guide to Nitroxide Spin Labels

For Researchers, Scientists, and Drug Development Professionals

Nitroxide spin labels have emerged as indispensable tools in the study of macromolecular structure, dynamics, and interactions. Their unique paramagnetic properties, when coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provide unparalleled insights at the molecular level. This technical guide delves into the core physical and chemical characteristics of nitroxide spin labels, offering a comprehensive resource for researchers leveraging this powerful technology in their scientific endeavors and drug development pipelines.

Fundamental Characteristics of Nitroxide Spin Labels

Nitroxide spin labels are organic molecules containing a stable nitroxide radical, characterized by an unpaired electron delocalized between the nitrogen and oxygen atoms of the N-O group.[1][2] This stability is a key feature, primarily attributed to steric hindrance provided by bulky substituents, typically methyl groups, on the adjacent α-carbons, which prevent radical-radical dimerization.[3][4] The most commonly employed nitroxide spin labels are based on five-membered (pyrrolidine, pyrroline, oxazolidine) or six-membered (piperidine) heterocyclic rings.[4][5]

The utility of nitroxide spin labels in EPR spectroscopy stems from the sensitivity of their spectral line shape to the local environment and rotational motion.[6][7] The interaction of the unpaired electron spin with the nuclear spin of the 14N atom (I=1) results in a characteristic three-line EPR spectrum. The anisotropy of both the g-tensor and the hyperfine coupling (A-tensor) makes the EPR spectrum highly sensitive to the rotational correlation time (τc) of the nitroxide, providing a window into the dynamics of the labeled molecule on the nanosecond timescale.[6][8]

Chemical Stability and Reactivity

Nitroxide radicals exhibit remarkable stability under a range of conditions, a prerequisite for their use in biological systems.[9][10] However, they are susceptible to redox reactions. They can be reduced to the corresponding hydroxylamines, for instance by reducing agents like ascorbic acid, or oxidized to oxoammonium cations.[1][3] This reactivity can be both a challenge and an opportunity; while it necessitates careful experimental design to avoid unwanted reduction in cellular environments, it can also be exploited to probe the redox status of a system.[4] Piperidine and hydropyridine-based nitroxides are generally reduced more rapidly than their pyrroline and pyrrolidine counterparts.[11]

The most prevalent application of nitroxide reactivity is in site-directed spin labeling (SDSL).[12][13] Nitroxides are functionalized with reactive groups that can form covalent bonds with specific amino acid residues in proteins. The methanethiosulfonate (MTS) group, for example, reacts specifically with the thiol group of cysteine residues to form a disulfide bond, making (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSSL) one of the most widely used spin labels.[12][14] Other reactive moieties, such as maleimides and iodoacetamides, also target cysteine residues.[15]

Spectroscopic Properties of Common Nitroxide Spin Labels

The information gleaned from an EPR experiment is encoded in the spectral parameters of the nitroxide spin label, primarily the g-factor and the hyperfine coupling constant (A). These parameters are tensors, meaning their values depend on the orientation of the nitroxide radical relative to the external magnetic field.

Table 1: Typical EPR Spectroscopic Parameters for Common Nitroxide Spin Labels. This table provides a summary of the principal values of the g-tensor and the 14N hyperfine coupling tensor (A-tensor) for several widely used nitroxide spin labels. These values are sensitive to the local environment, particularly solvent polarity and hydrogen bonding.[16][17][18][19]

| Spin Label | Ring System | gxx | gyy | gzz | Axx (Gauss) | Ayy (Gauss) | Azz (Gauss) |

| TEMPO | Piperidine | ~2.009 - 2.010 | ~2.006 - 2.007 | ~2.002 - 2.003 | ~6 - 8 | ~6 - 8 | ~32 - 36 |

| MTSSL | Pyrroline | ~2.0082 | ~2.0060 | ~2.0023 | ~6.5 | ~5.5 | ~36.0 |

| PROXYL | Pyrrolidine | ~2.008 - 2.009 | ~2.006 - 2.007 | ~2.002 - 2.003 | ~5 - 7 | ~5 - 7 | ~33 - 35 |

Table 2: Electron Spin Relaxation Times for Nitroxide Spin Labels. The spin-lattice (T1) and spin-spin (T2) relaxation times are crucial parameters, particularly for pulsed EPR experiments. These times are influenced by factors such as temperature, solvent viscosity, and the presence of other paramagnetic species. The values presented here are typical for nitroxides in aqueous solution at ambient temperature.[1][4][20]

| Parameter | Typical Value Range |

| T1 (Spin-Lattice Relaxation Time) | 0.5 - 1.1 µs |

| T2 (Spin-Spin Relaxation Time) | 0.5 - 1.1 µs |

Experimental Protocols

Site-Directed Spin Labeling (SDSL) of Proteins with MTSSL

This protocol outlines the general steps for labeling a cysteine residue in a protein with MTSSL.[11][12][21]

Materials:

-

Purified protein with a single cysteine residue for labeling.

-

MTSSL (e.g., from a commercial supplier).

-

Labeling Buffer (e.g., 50 mM MOPS or phosphate buffer, 150 mM NaCl, pH 7.4).

-

Reducing agent (e.g., Dithiothreitol - DTT).

-

Desalting column (e.g., spin column or gravity flow).

-

Acetonitrile or DMSO to dissolve MTSSL.

Procedure:

-

Protein Reduction: Incubate the protein solution with a 10-fold molar excess of DTT for 30 minutes at room temperature to ensure the cysteine thiol group is reduced.

-

Removal of Reducing Agent: Remove the DTT from the protein solution using a desalting column equilibrated with the labeling buffer. This step is critical as DTT will react with MTSSL.

-

Preparation of MTSSL Stock Solution: Dissolve MTSSL in a small volume of acetonitrile or DMSO to prepare a concentrated stock solution (e.g., 40 mM).

-

Labeling Reaction: Immediately after DTT removal, add a 10-fold molar excess of the MTSSL stock solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The optimal time may vary depending on the protein and the accessibility of the cysteine residue.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, although this is often not necessary.

-

Removal of Unreacted Spin Label: Remove the excess, unreacted MTSSL from the labeled protein using a desalting column or dialysis.

-

Verification of Labeling: Confirm successful labeling and determine the labeling efficiency using techniques such as EPR spectroscopy or mass spectrometry.

Continuous-Wave (CW) EPR Spectroscopy

This protocol provides a general outline for acquiring a CW-EPR spectrum of a nitroxide-labeled protein.

Instrumentation:

-

X-band CW-EPR spectrometer.

-

Resonator (cavity).

-

Sample capillary (e.g., quartz).

Procedure:

-

Sample Preparation: Prepare the spin-labeled protein sample in a suitable buffer. The concentration typically ranges from 50 to 200 µM.

-

Loading the Sample: Load the sample into a quartz capillary and place it inside the EPR resonator.

-

Tuning the Spectrometer: Tune the microwave bridge and the resonator to the desired microwave frequency (typically around 9.5 GHz for X-band).

-

Setting Acquisition Parameters:

-

Center Field: Set the center of the magnetic field sweep to be around the g-value of the nitroxide (approximately 3400-3500 Gauss for X-band).

-

Sweep Width: Set the magnetic field sweep width to encompass the entire nitroxide spectrum (typically 100-150 Gauss).

-

Microwave Power: Use a non-saturating microwave power. This can be determined by performing a power saturation experiment. A common starting point is around 2-10 mW.

-

Modulation Frequency: Typically 100 kHz.

-

Modulation Amplitude: Set to a value that does not broaden the spectral lines (e.g., 0.5-1.0 Gauss).

-

Time Constant and Conversion Time: These parameters control the signal-to-noise ratio and the sweep time.

-

-

Data Acquisition: Acquire the EPR spectrum. Multiple scans can be averaged to improve the signal-to-noise ratio.[10]

Key Chemical Pathways and Logical Relationships

The versatility of nitroxide spin labels is rooted in a set of fundamental chemical transformations and their logical application in experimental design.

Conclusion

Nitroxide spin labels, in conjunction with EPR spectroscopy, offer a powerful and versatile platform for interrogating the structure and dynamics of biomolecules. A thorough understanding of their physical and chemical properties, as detailed in this guide, is paramount for the successful design, execution, and interpretation of spin-labeling experiments. As the field continues to evolve with the development of new spin labels and advanced EPR techniques, the principles outlined herein will remain fundamental for researchers seeking to unravel the intricate molecular mechanisms that govern biological processes and drive drug discovery.

References

- 1. Coherence transfer and electron T1-, T2-relaxation in nitroxide spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pulsed electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acert.cornell.edu [acert.cornell.edu]

- 11. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Dipolar Coupling between Nitroxide Spin Labels: The Development and Application of a Tether-in-a-Cone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Relaxation Times and Line Widths of Isotopically-Substituted Nitroxides in Aqueous Solution at X-band - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester: A Versatile Spin Label for Probing Biomolecular Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, also known as Tempyo Ester or OXYL-1-NHS, is a pivotal tool in the study of biomolecular structure and dynamics. This amine-reactive nitroxide spin label is extensively utilized in Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to investigate protein and nucleic acid conformational changes. Its ability to covalently attach to primary amines, such as the lysine residues and N-termini of proteins, provides a powerful method for introducing a paramagnetic center at specific sites of interest. This technical guide offers an in-depth overview of the core properties, experimental protocols, and applications of this compound, providing researchers with the foundational knowledge to effectively employ this probe in their investigations.

Core Compound Properties

1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is a stable nitroxide radical that serves as an efficient acylating agent.[1][2] The N-hydroxysuccinimide ester functional group reacts specifically with primary amines under mild conditions to form a stable amide bond.[3]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| CAS Number | 37558-29-5 | [2] |

| Molecular Formula | C₁₃H₁₇N₂O₅ | [2] |

| Molecular Weight | 281.3 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| λmax | 219 nm | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 10 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |

| Ethanol | 0.3 mg/mL | [2] |

Experimental Protocols

The primary application of this compound is the covalent labeling of biomolecules for EPR studies. The following protocols provide a general framework for protein labeling and subsequent EPR analysis. It is important to note that optimal conditions may vary depending on the specific protein and experimental goals.

Protein Labeling with this compound

This protocol outlines the steps for covalently attaching the spin label to primary amines (lysine residues and N-terminus) on a target protein.

Materials:

-

Target protein of interest

-

This compound (CAS 37558-29-5)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (Note: Avoid buffers containing primary amines, such as Tris)[4]

-

Purification column (e.g., size-exclusion chromatography)

-

1X Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of any amine-containing compounds.

-

Prepare Spin Label Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

-

Labeling Reaction: Add the spin label stock solution to the protein solution. A typical starting point is a 10-fold molar excess of the spin label to the protein.[4] The optimal ratio may need to be determined empirically.

-

Incubation: Gently mix the reaction and incubate for at least 4 hours at room temperature or overnight on ice.[4] Protect the reaction from light.

-

Purification: Remove the unreacted spin label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with 1X PBS.[4] Collect the protein-containing fractions.

-

Verification of Labeling (Optional): The success of the labeling can be confirmed by methods such as Mass Spectrometry or by EPR spectroscopy to detect the characteristic nitroxide signal.

Continuous-Wave (CW) EPR Spectroscopy for Labeled Proteins

This protocol describes the general procedure for acquiring CW-EPR spectra to analyze the local environment and dynamics of the spin-labeled site.

Materials:

-

Spin-labeled protein sample

-

EPR spectrometer (X-band)

-

EPR sample tubes (e.g., quartz capillaries)

-

Cryoprotectant (e.g., glycerol or sucrose, if performing low-temperature studies)

Procedure:

-

Sample Preparation: Concentrate the purified spin-labeled protein to a suitable concentration for EPR measurements (typically in the µM to mM range). If necessary, add a cryoprotectant for low-temperature experiments to prevent sample freezing artifacts.

-

Loading the Sample: Load the sample into an appropriate EPR sample tube.

-

Spectrometer Setup:

-

Set the microwave frequency (typically around 9.5 GHz for X-band).

-

Set the microwave power. This should be optimized to avoid saturation of the signal.

-

Set the magnetic field sweep width and center field. A common range for nitroxide radicals is around 100-150 Gauss, centered at approximately 3400 Gauss.

-

Set the modulation frequency and amplitude. A common modulation frequency is 100 kHz. The modulation amplitude should be optimized to maximize signal without introducing line broadening.

-

Set the time constant and sweep time.

-

-

Data Acquisition: Record the EPR spectrum. The spectrum is typically recorded as the first derivative of the absorption.

-

Data Analysis: The lineshape of the EPR spectrum provides information about the mobility of the spin label.[5] A narrow, three-line spectrum indicates high mobility, while a broad, anisotropic spectrum indicates restricted motion.[5] Changes in the spectral lineshape upon addition of a ligand or interaction partner can reveal conformational changes in the protein.[6]

Applications in Signaling Pathway Analysis

While specific signaling pathways elucidated solely with this amine-reactive probe are not extensively detailed in readily available literature, the principles of Site-Directed Spin Labeling (SDSL)-EPR are widely applied to understand the conformational dynamics of signaling proteins. A prime example is the study of G-protein coupled receptor (GPCR) activation.

GPCRs are integral membrane proteins that transmit signals from the extracellular environment to the cell's interior. Ligand binding to a GPCR induces conformational changes that facilitate the binding and activation of intracellular G-proteins, initiating a downstream signaling cascade. SDSL-EPR can be used to probe these conformational changes. By introducing a spin label at specific sites within the GPCR, researchers can monitor changes in the local environment and distance between labeled sites upon agonist binding. This provides insights into the structural rearrangements that constitute receptor activation.

Below is a conceptual workflow for investigating GPCR activation using an amine-reactive spin label.

Caption: Workflow for studying GPCR activation using an amine-reactive spin label and EPR.

Logical Relationships in SDSL-EPR

Conclusion

This compound is a robust and versatile tool for the investigation of biomolecular systems. Its specificity for primary amines allows for the strategic placement of a paramagnetic probe, enabling detailed studies of protein and nucleic acid structure and dynamics through EPR spectroscopy. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex conformational landscapes of biological macromolecules. As EPR technology continues to advance, the utility of well-characterized spin labels such as this will undoubtedly continue to grow, furthering our understanding of fundamental biological processes.

References

- 1. This compound | Modular Bioscience [modbiosci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. biotium.com [biotium.com]

- 4. interchim.fr [interchim.fr]

- 5. Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques [mdpi.com]

- 6. Identifying Protein Conformational Dynamics Using Spin-label ESR - PubMed [pubmed.ncbi.nlm.nih.gov]

OXYL-1-NHS Spin Label: A Technical Guide to Storage, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the storage, handling, and application of the OXYL-1-NHS spin label (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester). OXYL-1-NHS is an amine-reactive spin label acylating agent widely used for the modification of proteins and other biomolecules for study by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Adherence to proper storage and handling protocols is critical to ensure the integrity and reactivity of the spin label, leading to reliable and reproducible experimental outcomes.

Core Properties and Specifications

OXYL-1-NHS is a crystalline solid with a molecular weight of 281.3 g/mol and a purity of ≥98%.[1] It is an N-hydroxysuccinimide (NHS) ester of a nitroxide spin label, which readily reacts with primary amino groups, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[1][2][3]

Storage and Stability

Proper storage is paramount to maintain the long-term stability and reactivity of OXYL-1-NHS. The recommended storage condition is at -20°C .[1] Under these conditions, the solid compound is stable for at least four years.[1] It is crucial to protect the compound from prolonged exposure to air and moisture.[4]

Solutions of OXYL-1-NHS are less stable and should be prepared fresh for each use.[5] If storage of a stock solution is necessary, it should be stored at -20°C for a maximum of 1-2 months.[6] Repeated freeze-thaw cycles should be avoided.[2]

| Parameter | Value | Source |

| Storage Temperature | -20°C | [1] |

| Long-Term Stability (Solid) | ≥ 4 years | [1] |

| Shipping Condition | Wet ice | [1] |

| Solubility in DMF | 10 mg/mL | [1] |

| Solubility in DMSO | 20 mg/mL | [1] |

| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Solubility in Ethanol | 0.3 mg/mL | [1] |

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical reagent, appropriate safety precautions should be taken when handling OXYL-1-NHS. The product is for research use only and not intended for diagnostic or therapeutic use.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[4]

-

Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, NIOSH/MSHA-approved respiratory protection should be worn.[4]

In case of contact, follow these first aid measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

-

Skin Contact: Wash the affected area with soap and water.[4]

-

Eye Contact: Rinse with plenty of water.[4]

-

Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[4]

Always consult the Safety Data Sheet (SDS) for complete safety information before use.[4]

Experimental Protocol: Protein Labeling with OXYL-1-NHS

This protocol provides a general procedure for labeling a protein with OXYL-1-NHS. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

OXYL-1-NHS spin label

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium tetraborate buffer, pH 8.3-8.5[7][8]

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.[3][8] Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[7]

-

Prepare OXYL-1-NHS Stock Solution: Immediately before use, dissolve OXYL-1-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2][7]

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the OXYL-1-NHS stock solution.[7] A molar excess of 8-10 fold is a common starting point for mono-labeling.[6][8]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with continuous gentle stirring, protected from light.[2][3]

-

Purification: Separate the labeled protein from unreacted spin label and byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column).[3][9]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for protein labeling with OXYL-1-NHS.

This guide provides a foundational understanding of the storage, handling, and use of the OXYL-1-NHS spin label. For specific applications and advanced techniques, further consultation of relevant scientific literature is recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. glenresearch.com [glenresearch.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for protein labeling with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester

Application Note: Covalent Modification of Proteins with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester for Structural and Dynamic Studies

This protocol details the methodology for covalently attaching the nitroxide spin label, 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, to primary amines on a protein of interest. This technique, known as site-directed spin labeling (SDSL), is a powerful tool for investigating protein structure, dynamics, and interactions.[1][2][3][4] The NHS ester functionality allows for the specific modification of the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[5][6] The attached paramagnetic nitroxide probe serves as a reporter group that can be analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy to provide information on the local environment, solvent accessibility, and distances between labeled sites within a protein or protein complex.[1][2][4]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH, with optimal conditions typically between pH 8.3 and 8.5 to ensure the primary amine is sufficiently nucleophilic while minimizing the hydrolysis of the NHS ester.[7][8]

Applications

Proteins labeled with this compound can be utilized in a variety of biophysical studies, including:

-

Determination of protein secondary and tertiary structure: By measuring distances between two spin labels introduced at specific sites, distance constraints can be obtained to model protein structure.[1][2]

-

Analysis of protein dynamics and conformational changes: The EPR spectrum of the nitroxide label is sensitive to its rotational motion, providing insights into local and global protein dynamics.[3][4]

-

Mapping protein-protein and protein-ligand interaction sites: Changes in the EPR spectrum upon binding can be used to identify interaction interfaces.[2]

-

Studying membrane protein structure and function: SDSL-EPR is particularly well-suited for investigating the structure of membrane proteins that are often difficult to crystallize.[1][2]

Experimental Workflow

The overall workflow for protein labeling with this compound involves preparation of the protein and reagent, the labeling reaction itself, quenching of the reaction, and finally, purification of the labeled protein.

References

- 1. Nitroxide spin-spin interactions: applications to protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

Application Notes and Protocols for Site-Directed Spin Labeling of Proteins Using OXYL-1-NHS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) is a powerful biophysical technique that provides insights into protein structure, dynamics, and conformational changes.[1][2][3][4] This method involves the introduction of a stable paramagnetic probe, or spin label, at a specific site within a protein.[1][3][5] Subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy allows for the measurement of distances between spin labels, assessment of local environment polarity and solvent accessibility, and characterization of the mobility of the spin-labeled side chain.[2]

While traditionally SDSL has relied on the reaction of sulfhydryl-specific spin labels with cysteine residues, the use of amine-reactive spin labels, such as those containing an N-hydroxysuccinimide (NHS) ester, offers a valuable alternative.[6] NHS esters react with primary amines, found at the N-terminus and on the side chains of lysine residues, to form stable amide bonds.[6][7] This approach is particularly useful for proteins where cysteine mutations are undesirable or when targeting surface-exposed lysine residues is preferred.

This document provides detailed application notes and protocols for the site-directed spin labeling of proteins using OXYL-1-NHS, a nitroxide spin label functionalized with an NHS ester. These guidelines are intended for researchers, scientists, and drug development professionals seeking to employ SDSL to investigate protein structure and function.

Principle of OXYL-1-NHS Labeling

The labeling reaction with OXYL-1-NHS targets primary amines on the protein surface.[6][7] The NHS ester group is highly reactive towards the nucleophilic amine, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7] The reaction is highly pH-dependent, with optimal labeling occurring at a slightly alkaline pH (8.3-8.5).[7][8] At this pH, the primary amines are sufficiently deprotonated and thus more reactive, while the rate of hydrolysis of the NHS ester is minimized.[8]

The nitroxide moiety of the OXYL-1-NHS label contains a stable unpaired electron, which is the basis for detection by EPR spectroscopy.[4][5] The spectral properties of the nitroxide are sensitive to its local environment and motion, providing a powerful tool for probing the protein structure in the vicinity of the label.[2][4]

Experimental Workflow

The overall workflow for site-directed spin labeling of proteins with OXYL-1-NHS involves several key steps, from protein preparation to EPR data acquisition and analysis.

Caption: General workflow for site-directed spin labeling of proteins with OXYL-1-NHS.

Detailed Protocols

Protein Preparation

-

Expression and Purification: Express and purify the protein of interest using standard protocols. Ensure the final protein preparation is of high purity.

-

Buffer Exchange: It is critical to remove any buffers containing primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[7][8] Exchange the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3), PBS, HEPES, or borate buffer.[7][8] This can be achieved through dialysis or using desalting columns.

-

Protein Concentration: For optimal labeling efficiency, the protein concentration should be between 1-10 mg/mL.[8] Higher concentrations (≥ 2.5 mg/mL) generally result in better labeling efficiency as it minimizes the competing hydrolysis of the NHS ester.[8][9]

Spin Labeling Reaction

-

Prepare OXYL-1-NHS Stock Solution: Immediately before use, dissolve the OXYL-1-NHS in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM.[8] It is crucial to use anhydrous DMSO to prevent hydrolysis of the NHS ester.

-

Labeling Reaction: Add the OXYL-1-NHS stock solution to the protein solution. The molar excess of the spin label over the protein will determine the degree of labeling (DOL) and should be optimized for the specific protein. A starting point is an 8- to 20-fold molar excess.[8]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][10] Protect the reaction from light. For sensitive proteins, performing the reaction at 4°C for a longer duration is recommended.[8]

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[7] This will react with any remaining unreacted OXYL-1-NHS.

Purification of Labeled Protein

-

Removal of Excess Spin Label: Remove the unreacted spin label and quenching buffer components by dialysis against a suitable buffer (e.g., PBS) or by using gel filtration/desalting columns.

-

Concentration: Concentrate the labeled protein to the desired concentration for EPR analysis using an appropriate method, such as ultrafiltration.

Data Presentation and Analysis

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of spin labels per protein molecule, can be estimated using UV-Vis spectroscopy. This requires measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance of the nitroxide spin label (typically around 240-260 nm, but should be determined empirically for OXYL-1-NHS).

Table 1: Parameters for Calculating Degree of Labeling (DOL)

| Parameter | Symbol | Description |

| Molar Extinction Coefficient of Protein at 280 nm | εprotein | Specific to the protein of interest. |

| Molar Extinction Coefficient of OXYL-1-NHS at λmax | εlabel | To be determined experimentally. |

| Correction Factor at 280 nm | CF280 | Accounts for the absorbance of the spin label at 280 nm. |

| Absorbance of Labeled Protein at 280 nm | A280 | Measured experimentally. |